

# An In-depth Technical Guide to the Spectral Data of Jaconine

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectral characteristics of **Jaconine**, a macrocyclic pyrrolizidine alkaloid. Due to the limited availability of published, quantitative spectral data for **Jaconine**, this document presents a combination of predicted data based on its known chemical structure, data from its close analog Jacobine, and typical spectral features of the pyrrolizidine alkaloid class. The information herein is intended to serve as a foundational resource for researchers in natural product chemistry, toxicology, and drug development.

## Introduction to Jaconine

**Jaconine** (C<sub>18</sub>H<sub>26</sub>CINO<sub>6</sub>, Molar Mass: 387.9 g/mol) is a chlorinated pyrrolizidine alkaloid derived from plants of the Jacobaea (formerly Senecio) genus. It is structurally defined as the chlorohydrin of Jacobine, another prominent alkaloid in this family, formed by the reaction of Jacobine with hydrochloric acid. Like many 1,2-unsaturated pyrrolizidine alkaloids, **Jaconine** and its congeners are of significant interest due to their potential hepatotoxicity. This toxicity is primarily mediated by metabolic activation in the liver to highly reactive pyrrolic esters, which can alkylate cellular macromolecules.[1][2] Understanding the spectral properties of **Jaconine** is crucial for its identification, quantification, and for further studies into its metabolism and mechanism of action.

# **Predicted and Representative Spectral Data**







The following tables summarize the expected and representative spectral data for **Jaconine**. The <sup>1</sup>H and <sup>13</sup>C NMR data are predicted based on established chemical shift ranges for the functional groups and structural motifs present in the molecule.[3][4][5][6][7][8][9][10][11] The mass spectrometry data is based on common fragmentation patterns observed for macrocyclic diester pyrrolizidine alkaloids.[12][13][14][15][16] The infrared data corresponds to characteristic absorption frequencies for the functional groups within **Jaconine**.[17][18][19][20] [21]

Table 1: Predicted <sup>1</sup>H NMR Spectral Data for **Jaconine** in CDCl<sub>3</sub>



Protons	Predicted Chemical Shift (δ, ppm)	Multiplicity	Notes
H-1 (CH <sub>2</sub> )	~2.5 - 3.5	m	Diastereotopic protons adjacent to nitrogen.
H-2	~5.8 - 6.2	m	Olefinic proton on the pyrrolizidine ring.
H-3 (CH <sub>2</sub> )	~3.0 - 4.0	m	Diastereotopic protons adjacent to nitrogen.
H-5 (CH <sub>2</sub> )	~3.5 - 4.5	m	Diastereotopic protons adjacent to ester oxygen.
H-6	~2.0 - 2.8	m	Methine proton on the pyrrolizidine ring.
H-7	~4.0 - 5.0	m	Methine proton bearing an ester group.
H-8	~2.0 - 2.5	m	Bridgehead proton of the pyrrolizidine ring.
H-9 (CH <sub>2</sub> )	~4.5 - 5.5	ABd	Diastereotopic protons of the allylic ester.
H-11' (CH <sub>3</sub> )	~1.0 - 1.5	S	Methyl group on a quaternary carbon.
H-12' (CH <sub>3</sub> )	~1.0 - 1.5	d	Methyl group adjacent to a methine.
H-13' (CH)	~4.0 - 4.5	q	Methine proton adjacent to chlorine.
H-14' (CH3)	~1.5 - 2.0	d	Methyl group adjacent to the chloroethyl group.



| OH | Variable | br s | Hydroxyl protons; position and appearance are concentration and solvent dependent. |

Table 2: Predicted <sup>13</sup>C NMR Spectral Data for **Jaconine** in CDCl<sub>3</sub>

Carbon	Predicted Chemical Shift (δ, ppm)	Notes
C-1	~60 - 65	Carbon adjacent to nitrogen.
C-2	~125 - 135	Olefinic carbon.
C-3	~130 - 140	Olefinic carbon.
C-5	~50 - 55	Carbon adjacent to nitrogen.
C-6	~35 - 45	Aliphatic carbon in the pyrrolizidine ring.
C-7	~70 - 80	Carbon bearing an ester group.
C-8	~75 - 85	Bridgehead carbon.
C-9	~60 - 70	Allylic carbon bearing an ester group.
C-10' (C=O)	~170 - 175	Ester carbonyl.
C-11'	~80 - 85	Quaternary carbon with hydroxyl and methyl groups.
C-12' (CH <sub>3</sub> )	~15 - 25	Methyl group.
C-13' (CH-CI)	~55 - 65	Carbon bearing chlorine.
C-14' (CH <sub>3</sub> )	~15 - 25	Methyl group.
C-15'	~40 - 50	Quaternary carbon.
C-16' (C=O)	~170 - 175	Ester carbonyl.
C-17' (CH <sub>3</sub> )	~20 - 30	Methyl group.



| C-18' (CH<sub>3</sub>) | ~10 - 20 | Methyl group. |

Table 3: Representative Mass Spectrometry (MS) Data for Jaconine

m/z (Mass-to-Charge Ratio)	Interpretation	Notes
388 [M+H]+	Protonated Molecular Ion	Exact mass for C <sub>18</sub> H <sub>27</sub> CINO <sub>6</sub> +.
370 [M+H-H <sub>2</sub> O] <sup>+</sup>	Loss of water	Dehydration from one of the hydroxyl groups.
352 [M+H-HCl]+	Loss of hydrogen chloride	Characteristic loss for the chlorohydrin moiety.
220	[M+H - Necic Acid Fragment]+	Cleavage of the ester linkage at C-7, a common fragmentation for macrocyclic diesters.
138	Retronecine base fragment	Characteristic fragment of the pyrrolizidine core after ester cleavage.
120	[Fragment at 138 - H2O]+	Further fragmentation of the retronecine base.

| 94 | Pyrrole-like fragment | Further fragmentation of the pyrrolizidine core. |

Table 4: Characteristic Infrared (IR) Spectroscopy Data for Jaconine



Wavenumber (cm <sup>-1</sup> )	Vibration Type	Functional Group
~3500 - 3300	O-H stretch	Hydroxyl groups (broad due to hydrogen bonding).
~3000 - 2850	C-H stretch	Aliphatic sp³ C-H bonds.
~1735 - 1715	C=O stretch	Ester carbonyl groups (strong absorption).
~1650	C=C stretch	Alkene double bond in the pyrrolizidine ring.
~1250 - 1100	C-O stretch	Ester C-O bonds (strong absorption).

| ~750 - 650 | C-Cl stretch | Carbon-chlorine bond. |

## **Experimental Protocols**

The following protocols are generalized methodologies for the spectroscopic analysis of pyrrolizidine alkaloids like **Jaconine** and are adaptable based on specific instrumentation and sample characteristics.

- 3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
- Sample Preparation: Dissolve approximately 5-10 mg of purified **Jaconine** in 0.5-0.7 mL of deuterated chloroform (CDCl<sub>3</sub>). For enhanced solubility or to resolve overlapping signals, other solvents such as deuterated methanol (CD<sub>3</sub>OD) or dimethyl sulfoxide (DMSO-d<sub>6</sub>) may be used.
- ¹H NMR Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30-45 degree pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds. 16 to 64 scans are generally sufficient for a high-purity sample.
- ¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using proton decoupling. Due to the low natural abundance and longer relaxation times of ¹³C, a greater number of scans (e.g., 1024)

## Foundational & Exploratory





to 4096) and a longer total acquisition time (several hours) may be necessary to achieve an adequate signal-to-noise ratio.

 2D NMR Experiments: To confirm assignments, conduct 2D NMR experiments such as COSY (Correlation Spectroscopy) to establish proton-proton couplings, and HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) to correlate proton and carbon signals.[22]

#### 3.2 Mass Spectrometry (MS)

- Sample Preparation: Prepare a dilute solution of **Jaconine** (1-10 μg/mL) in a suitable solvent system, typically a mixture of acetonitrile and water with a small amount of formic acid (0.1%) to promote protonation.
- LC-MS/MS Analysis: Perform analysis using a liquid chromatography system coupled to a tandem mass spectrometer (e.g., a triple quadrupole or Q-TOF) equipped with an electrospray ionization (ESI) source in positive ion mode.[14]
- Chromatography: Use a C18 reversed-phase column with a gradient elution, for example, from 10% to 90% acetonitrile in water (both with 0.1% formic acid) over 15-20 minutes.
- Mass Spectrometry: Set the mass spectrometer to scan for the expected protonated molecular ion [M+H]+ (m/z 388). For tandem MS (MS/MS), select the precursor ion at m/z 388 and acquire product ion spectra using collision-induced dissociation (CID) to observe the characteristic fragmentation patterns.[12]

#### 3.3 Infrared (IR) Spectroscopy

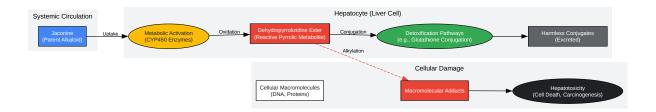
- Sample Preparation: For Fourier-Transform Infrared (FT-IR) analysis, prepare the sample as
  a KBr (potassium bromide) pellet. Mix a small amount of dry, purified **Jaconine** (1-2 mg) with
  approximately 100-200 mg of spectroscopic grade KBr. Grind the mixture to a fine powder
  and press it into a transparent disc using a hydraulic press.[23]
- Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer. Acquire the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm<sup>-1</sup>, over the range of 4000 to 400 cm<sup>-1</sup>.



 Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in **Jaconine**, as detailed in Table 4.

# **Mandatory Visualizations**

The primary biological significance of **Jaconine** and related alkaloids is their mechanism of toxicity, which involves metabolic activation. The following diagram illustrates this critical pathway.

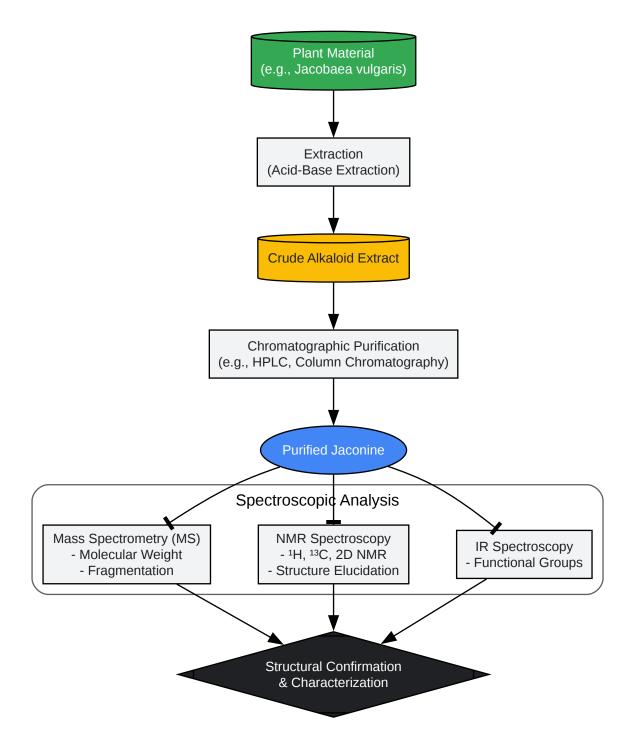


Click to download full resolution via product page

Caption: Metabolic activation pathway of **Jaconine** leading to hepatotoxicity.

The following diagram illustrates the experimental workflow for the identification and characterization of **Jaconine** from a plant source.





Click to download full resolution via product page

Caption: General experimental workflow for the isolation and analysis of **Jaconine**.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. Jacobine | C18H25NO6 | CID 442741 PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Major factors for the susceptibility of guinea pig to the pyrrolizidine alkaloid jacobine -PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]
- 4. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 13.4 Chemical Shifts in 1H NMR Spectroscopy Organic Chemistry | OpenStax [openstax.org]
- 7. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 8. NMR Chemical Shift Values Table Chemistry Steps [chemistrysteps.com]
- 9. researchgate.net [researchgate.net]
- 10. chemguide.co.uk [chemguide.co.uk]
- 11. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 12. mjcce.org.mk [mjcce.org.mk]
- 13. researchgate.net [researchgate.net]
- 14. Establishing mass spectral fragmentation patterns for characterization of 1,2 unsaturated pyrrolizidine alkaloids and N-oxides in Boraginaceae species from Macedonia
  using LC-ESI-MS/MS | Macedonian Journal of Chemistry and Chemical Engineering
  [mjcce.org.mk]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. Interpreting Infrared Spectra Specac Ltd [specac.com]
- 18. IR 2007 [uanlch.vscht.cz]
- 19. orgchemboulder.com [orgchemboulder.com]
- 20. IR Absorption Table [webspectra.chem.ucla.edu]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. Complete 1H NMR assignments of pyrrolizidine alkaloids and a new eudesmanoid from Senecio polypodioides - PubMed [pubmed.ncbi.nlm.nih.gov]



- 23. uni-saarland.de [uni-saarland.de]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Spectral Data of Jaconine]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1233471#jaconine-spectral-data-nmr-ms-ir]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com